1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
Overview
Description
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with a carbonyl compound. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminonaphthalene. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in metal ion chelation therapy.
Industry: It is used in the development of sensors for detecting aluminum ions in water and other environments
Mechanism of Action
The mechanism of action of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol primarily involves its ability to form complexes with metal ions. The hydroxyl and imine groups in the compound coordinate with metal ions, forming stable complexes. This property is particularly useful in detecting and adsorbing metal ions such as aluminum .
Comparison with Similar Compounds
Similar Compounds
2-(((2-Hydroxyphenyl)imino)methyl)phenol: Another Schiff base with similar coordination properties.
2-(((2-Hydroxyphenyl)imino)methyl)benzene: Similar structure but with different aromatic ring systems.
Uniqueness
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is unique due to its naphthol backbone, which provides distinct electronic properties and enhances its ability to form stable complexes with metal ions. This makes it particularly effective in applications such as metal ion detection and adsorption .
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894-93-9 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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